TH-Z145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

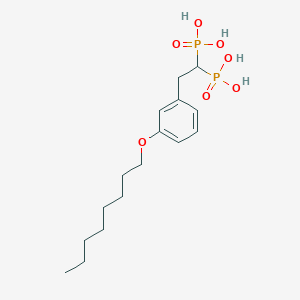

C16H28O7P2 |

|---|---|

Molecular Weight |

394.34 g/mol |

IUPAC Name |

[2-(3-octoxyphenyl)-1-phosphonoethyl]phosphonic acid |

InChI |

InChI=1S/C16H28O7P2/c1-2-3-4-5-6-7-11-23-15-10-8-9-14(12-15)13-16(24(17,18)19)25(20,21)22/h8-10,12,16H,2-7,11,13H2,1H3,(H2,17,18,19)(H2,20,21,22) |

InChI Key |

PHLMZTHHBLJPRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of TH-Z145: A Deep Dive into its Mechanism of Action

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the specific compound designated as TH-Z145 and its associated mechanism of action remain unidentified. This suggests that this compound may be a novel investigational agent in the very early stages of development, with details not yet disclosed in public forums, or potentially an internal codename not indexed in external search.

For researchers, scientists, and drug development professionals, the exploration of a new molecular entity's mechanism of action is a critical step in understanding its therapeutic potential and safety profile. This process typically involves a multi-faceted approach encompassing preclinical studies to delineate its molecular targets, signaling pathways, and cellular effects, followed by clinical trials to evaluate its safety and efficacy in humans.

To illustrate the type of in-depth analysis that would be conducted for a compound like this compound, this guide will outline the conventional framework and methodologies used to elucidate the mechanism of action of a new therapeutic agent. This will include hypothetical data, experimental protocols, and signaling pathway diagrams to serve as a template for what such a technical guide would entail, once information on this compound becomes available.

Hypothetical Target Identification and Binding Affinity

The initial step in characterizing a new drug is to identify its molecular target. This is often achieved through a combination of computational modeling and experimental screening.

Table 1: Hypothetical Binding Affinities of this compound for Selected Kinase Targets

| Kinase Target | Binding Affinity (Kd, nM) | Assay Type |

| Target X Kinase | 5.2 | Isothermal Titration Calorimetry |

| Target Y Kinase | 150.8 | Surface Plasmon Resonance |

| Target Z Kinase | >10,000 | Kinase Glo Assay |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a ligand (this compound) and its target protein.

-

Preparation: The target kinase is dialyzed against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP). This compound is dissolved in the same buffer. Both the protein and ligand solutions are degassed to prevent bubble formation.

-

ITC Experiment: The sample cell is filled with the target kinase solution (e.g., 10 µM). The injection syringe is filled with the this compound solution (e.g., 100 µM). A series of small injections (e.g., 2 µL) of the this compound solution into the sample cell are performed at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd).

Elucidation of Downstream Signaling Pathways

Once the primary target is identified, the next step is to understand how the drug modulates downstream signaling pathways. This often involves cell-based assays that measure changes in protein phosphorylation or gene expression.

Figure 1: Hypothetical Signaling Pathway Modulated by this compound

Caption: Hypothetical signaling cascade inhibited by this compound.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.

-

Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-Substrate A), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.

Cellular and In Vivo Efficacy

The ultimate goal is to determine if the molecular mechanism of action translates into a desirable cellular and, eventually, in vivo effect.

Table 2: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

| Cancer Cell Line A | 0.15 | CellTiter-Glo |

| Cancer Cell Line B | 1.2 | MTT Assay |

| Normal Fibroblasts | >50 | CellTiter-Glo |

Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay Procedure: The CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature to stabilize the luminescent signal.

-

Data Acquisition: The luminescence is read using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.

Figure 2: Hypothetical Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for a typical preclinical xenograft study.

Conclusion

The comprehensive characterization of a new drug's mechanism of action is a rigorous and iterative process. It requires a combination of biochemical, cellular, and in vivo studies to build a complete picture of how the compound exerts its therapeutic effects. While specific data for this compound is not currently available, the frameworks and methodologies outlined in this guide provide a clear roadmap for the types of experiments and data that would be necessary to produce a thorough technical whitepaper on its core mechanism of action for an audience of researchers and drug development professionals. As research progresses and information on this compound is disseminated, a detailed and accurate guide can be constructed.

Unraveling TH-Z145: A Technical Guide to a Novel Mevalonate Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z145 is a synthetic, lipophilic bisphosphonate that has emerged as a modulator of the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and isoprenoids. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. Notably, there is conflicting information in the public domain regarding its primary molecular target, with reports identifying it as both a farnesyl pyrophosphate synthase (FPPS) and a geranylgeranyl pyrophosphate synthase (GGPPS) inhibitor. This guide will present the available data to offer a clearer understanding of its biological activity.

Introduction

The mevalonate pathway is a well-established therapeutic target for a range of diseases, including hypercholesterolemia, bone disorders, and cancer. The enzymes farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS) are key downstream components of this pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively. These isoprenoids are essential for the post-translational modification of small GTPases, which are critical for intracellular signaling and cell proliferation. This compound is a research compound that has shown potential in modulating this pathway.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C16H28O7P2 |

| Molecular Weight | 394.34 g/mol |

| Description | Lipophilic bisphosphonate |

Mechanism of Action and In Vitro Activity

There is conflicting evidence regarding the precise molecular target of this compound. Some sources identify it as an FPPS inhibitor, while others suggest it is a specific GGPPS inhibitor. The available inhibitory concentration data is summarized below.

| Target Enzyme | IC50 | Source |

| Farnesyl Pyrophosphate Synthase (FPPS) | 210 nM | [1][2] |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | 210 nM | [3] |

| Farnesyl Pyrophosphate Synthase (FPPS) | >30 µM | [3] |

This discrepancy suggests that further independent validation is required to definitively ascertain the primary target and selectivity profile of this compound.

Signaling Pathway

The inhibition of FPPS or GGPPS by this compound is expected to disrupt the prenylation of small GTPases such as Ras, Rho, and Rac. This would interfere with their membrane localization and subsequent activation of downstream signaling cascades involved in cell growth, proliferation, and survival.

Caption: The Mevalonate Pathway and Potential Targets of this compound.

In Vivo Preclinical Data

This compound has demonstrated biological activity in preclinical animal models of influenza and cancer.

Anti-Influenza Activity

This compound exhibited strong prophylactic effects in a pathogenic influenza model.[1][2][3]

| Animal Model | Dosage | Administration Route | Outcome |

| Pathogenic Influenza Model | 20 µg | Intraperitoneal (i.p.) | Strong prophylactic effects |

Anti-Tumor Activity

In a B16-OVA melanoma xenograft mouse model, this compound inhibited tumor growth and prolonged survival.[1][2]

| Animal Model | Cell Line | Dosage | Administration Route | Outcome |

| Xenograft Mice | B16-OVA | 20 µg | Intraperitoneal (i.p.) | Inhibited tumor growth and prolonged survival |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Hypothetical)

A detailed protocol for determining the IC50 of this compound against FPPS and GGPPS is not publicly available. A generalized protocol would likely involve the following steps:

Caption: Generalized Workflow for Enzyme Inhibition Assay.

-

Enzyme and Substrate Preparation: Recombinant human FPPS or GGPPS would be expressed and purified. The appropriate substrates (e.g., geranyl pyrophosphate and [1-14C]isopentenyl pyrophosphate for FPPS) would be prepared.

-

Compound Dilution: this compound would be serially diluted to a range of concentrations.

-

Reaction Incubation: The enzyme, substrates, and varying concentrations of this compound would be incubated in a suitable reaction buffer.

-

Product Detection: The formation of the product (e.g., [1-14C]farnesyl pyrophosphate) would be quantified. This can be achieved through various methods, such as scintillation counting after separation of the product from the substrate.

-

Data Analysis: The percentage of inhibition at each concentration of this compound would be calculated, and the IC50 value would be determined by fitting the data to a dose-response curve.

In Vivo B16-OVA Xenograft Model Protocol

The following is a generalized protocol based on the available information:

-

Cell Culture: B16-OVA melanoma cells are cultured in appropriate media.

-

Animal Model: C57BL/6 mice are typically used for this model.

-

Tumor Implantation: A suspension of B16-OVA cells is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors are established, mice are treated with this compound (20 µg) via intraperitoneal injection at specified intervals. A control group would receive vehicle injections.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Survival is monitored, and tumors may be excised for further analysis.

Conclusion

This compound is a lipophilic bisphosphonate with demonstrated in vitro and in vivo activity. While its precise molecular target requires further clarification, its ability to inhibit the mevalonate pathway makes it a valuable tool for research in oncology and infectious diseases. The preclinical data suggest potential therapeutic applications, warranting further investigation into its mechanism of action, pharmacokinetics, and safety profile.

References

An In-depth Technical Guide to the Specificity of GGPPS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, specific information regarding a compound designated "TH-Z145" as a GGPPS inhibitor is not publicly accessible. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for determining the specificity of a potent and selective Geranylgeranyl Diphosphate Synthase (GGPPS) inhibitor, using a hypothetical but representative compound, herein referred to as GGPPSi-X , as an exemplar. The data and experimental protocols presented are illustrative and based on established methods in the field of GGPPS inhibitor research.

Introduction to Geranylgeranyl Diphosphate Synthase (GGPPS)

Geranylgeranyl diphosphate synthase (GGPPS), also known as GGPS1, is a critical enzyme in the mevalonate pathway.[1][2] It catalyzes the synthesis of the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP), from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).[1][3] GGPP is an essential precursor for the post-translational modification of proteins known as geranylgeranylation. This process, catalyzed by geranylgeranyl transferases (GGTase I and II), is vital for the proper membrane localization and function of numerous signaling proteins, particularly small GTPases from the Rho, Rac, and Rab families.[1][4] These proteins are key regulators of fundamental cellular processes, including signal transduction, cell proliferation, cytoskeletal organization, and vesicular trafficking.[1][4]

The dysregulation of GGPPS and the subsequent increase in protein geranylgeranylation have been implicated in various pathologies, most notably in cancer, where these pathways contribute to uncontrolled cell growth, survival, and metastasis.[1][4] Consequently, the development of specific GGPPS inhibitors has emerged as a promising therapeutic strategy. A highly specific inhibitor is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide details the methodologies and data required to characterize the specificity of a GGPPS inhibitor like GGPPSi-X.

GGPPSi-X: Specificity Profile

The specificity of a GGPPS inhibitor is determined by its differential activity against the target enzyme (GGPPS) versus other related enzymes, particularly those within the mevalonate pathway or other prenyltransferases. A comprehensive specificity profile is essential to predict potential off-target effects.

In Vitro Enzymatic Inhibition

The inhibitory activity of GGPPSi-X is quantified by its half-maximal inhibitory concentration (IC50) against a panel of purified recombinant enzymes.

| Enzyme | Target Pathway/Process | GGPPSi-X IC50 (nM) |

| Human GGPPS (GGPS1) | Isoprenoid Biosynthesis | 15 |

| Human FPPS (Farnesyl Diphosphate Synthase) | Isoprenoid Biosynthesis | > 50,000 |

| Human GGTase I (Geranylgeranyltransferase I) | Protein Prenylation | > 100,000 |

| Human GGTase II (RabGGTase) | Protein Prenylation | > 100,000 |

| Human FTase (Farnesyltransferase) | Protein Prenylation | > 100,000 |

| Human SQS (Squalene Synthase) | Cholesterol Biosynthesis | > 75,000 |

Table 1: In vitro enzymatic inhibition profile of GGPPSi-X. Data are representative and illustrate a high degree of selectivity for GGPPS.

Cellular Target Engagement and Downstream Effects

The cellular activity of GGPPSi-X is assessed by its ability to inhibit protein geranylgeranylation and induce downstream cellular responses in relevant cell lines (e.g., A549 lung carcinoma).

| Cellular Assay | Endpoint Measured | GGPPSi-X EC50 (nM) |

| Inhibition of Rab27A Geranylgeranylation | Unprenylated Rab27A levels by Western Blot | 50 |

| Inhibition of Rap1A Geranylgeranylation | Unprenylated Rap1A levels by Western Blot | 45 |

| Induction of Apoptosis | Caspase-3/7 activation | 150 |

| Inhibition of Cell Proliferation | Cell viability (e.g., CellTiter-Glo®) after 72h | 120 |

Table 2: Cellular activity of GGPPSi-X in A549 cells. EC50 values demonstrate on-target engagement and downstream pharmacological effects.

Experimental Protocols

Detailed and robust experimental methodologies are critical for the accurate determination of inhibitor specificity.

Recombinant Enzyme Inhibition Assay

This assay quantifies the inhibitory potential of a compound against purified GGPPS.

Objective: To determine the IC50 value of GGPPSi-X against human GGPPS.

Materials:

-

Recombinant human GGPPS

-

Farnesyl diphosphate (FPP)

-

[1-14C]-Isopentenyl diphosphate ([14C]-IPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

GGPPSi-X dissolved in DMSO

-

Scintillation cocktail and vials

Procedure:

-

Prepare a serial dilution of GGPPSi-X in DMSO, followed by a further dilution in assay buffer.

-

In a 96-well plate, add 10 µL of the GGPPSi-X dilution (or DMSO for control).

-

Add 20 µL of recombinant human GGPPS (final concentration ~50 nM) to each well.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing FPP (final concentration 5 µM) and [14C]-IPP (final concentration 5 µM, specific activity ~55 mCi/mmol).

-

Incubate the reaction for 20 minutes at 37°C.

-

Stop the reaction by adding 100 µL of a 1:1 (v/v) mixture of saturated NaCl and ethanol.

-

Extract the radiolabeled product (GGPP) by adding 500 µL of hexane and vortexing.

-

Centrifuge to separate the phases.

-

Transfer 400 µL of the hexane (upper) phase to a scintillation vial.

-

Evaporate the hexane and add 5 mL of scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Western Blot for Protein Prenylation

This cellular assay provides direct evidence of target engagement by detecting the accumulation of unprenylated proteins.

Objective: To assess the inhibition of Rab27A geranylgeranylation in cells treated with GGPPSi-X.

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GGPPSi-X

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against Rab27A

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of GGPPSi-X for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel. The unprenylated form of Rab27A will migrate slower than the prenylated form.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-Rab27A antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry analysis can be performed to quantify the ratio of unprenylated to total Rab27A.

Visualizations: Pathways and Workflows

The Isoprenoid Biosynthesis Pathway and GGPPS Inhibition

Caption: Inhibition of GGPPS by GGPPSi-X blocks the synthesis of GGPP, a key precursor for protein geranylgeranylation.

Experimental Workflow for Specificity Profiling

Caption: A systematic workflow for characterizing the potency and selectivity of a novel GGPPS inhibitor.

Mechanism of Action of GGPPS Inhibition

Caption: GGPPS inhibition leads to the accumulation of unprenylated Rab proteins, disrupting trafficking and inducing apoptosis.

References

- 1. What are GGPS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling TH-Z145: A Lipophilic Bisphosphonate Targeting Cancer through FPPS Inhibition

For Immediate Release

[City, State] – November 21, 2025 – In the landscape of oncology research, the pursuit of novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissue remains a paramount objective. A compound of interest in this domain is TH-Z145, a lipophilic bisphosphonate identified as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This technical guide serves to consolidate the currently available information on this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its mechanism of action, preclinical evidence, and potential therapeutic utility in cancer.

It is important to note that publicly available, peer-reviewed data on this compound is limited. The information presented herein is aggregated from supplier specifications and extrapolated from the well-established role of FPPS inhibitors in cancer biology.

Core Compound Profile: this compound

| Parameter | Value | Reference |

| Compound Type | Lipophilic Bisphosphonate | Supplier Data |

| Target | Farnesyl Pyrophosphate Synthase (FPPS) | Supplier Data |

| IC₅₀ | 210 nM | Supplier Data |

Mechanism of Action: Disrupting a Key Metabolic Hub

This compound targets Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. This metabolic cascade is essential for the biosynthesis of isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules serve as vital lipid attachments for a class of proteins known as small GTPases, most notably Ras and Rho. The attachment of these lipid moieties, a process termed prenylation, is indispensable for the proper membrane localization and function of these signaling proteins.

By inhibiting FPPS, this compound disrupts the prenylation of these key signaling molecules. In many cancers, signaling pathways driven by Ras and Rho are constitutively active, promoting uncontrolled cell proliferation, survival, and metastasis. The inability of these proteins to anchor to the cell membrane renders them inactive, thereby abrogating these oncogenic signals and potentially leading to cancer cell apoptosis. The lipophilic nature of this compound is designed to enhance its permeability across cell membranes, a limitation often observed with traditional, more polar bisphosphonates.

Caption: Mechanism of Action of this compound via FPPS Inhibition.

Preclinical Observations

While detailed studies are not widely published, available information indicates that this compound has been evaluated in preclinical models.

In Vivo Cancer Model

A study utilizing a B16-OVA melanoma xenograft mouse model reportedly demonstrated that intraperitoneal administration of this compound led to the inhibition of tumor growth and prolonged survival.

Antiviral Activity

Interestingly, this compound has also been noted for its prophylactic effects in a pathogenic influenza model, suggesting a broader potential for this compound beyond oncology.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, based on the models mentioned, standardized protocols for such studies would likely be employed.

B16-OVA Xenograft Mouse Model (Hypothetical Protocol)

-

Cell Culture: B16-OVA melanoma cells would be cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, would be used.

-

Tumor Implantation: A suspension of B16-OVA cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) would be injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice would be randomized into treatment and control groups. This compound, formulated in a suitable vehicle, would be administered intraperitoneally at a specified dose and schedule. The control group would receive the vehicle alone.

-

Monitoring: Tumor volume would be measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health would also be monitored.

-

Endpoint: The study would conclude when tumors in the control group reach a predetermined maximum size, or at the end of a specified treatment period. Survival studies would continue until the defined endpoint for each animal is met.

Caption: Experimental Workflow for a B16-OVA Xenograft Model.

Future Directions

The identification of this compound as a lipophilic FPPS inhibitor with preclinical antitumor activity warrants further investigation. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of cancer models, particularly those with known Ras or Rho pathway dependencies. The publication of peer-reviewed studies will be crucial for validating these preliminary findings and advancing this compound through the drug development pipeline.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on limited publicly available data. The safety and efficacy of this compound have not been established in human clinical trials.

The GGPPS Inhibitor TH-Z145: A Technical Guide to its Interaction with the Mevalonate Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z145 is a synthetic, lipophilic bisphosphonate that has been identified as a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS), a critical enzyme in the mevalonate pathway. This pathway is a fundamental metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function. By targeting GGPPS, this compound disrupts the production of geranylgeranyl pyrophosphate (GGPP), a key substrate for protein prenylation. This inhibition leads to downstream effects on cellular signaling, proliferation, and survival, making this compound a molecule of significant interest for therapeutic development, particularly in oncology and immunology. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the mevalonate pathway, a summary of its known biological activities, and detailed experimental protocols relevant to its study.

Introduction to the Mevalonate Pathway and GGPPS

The mevalonate pathway is a highly conserved metabolic cascade that begins with the conversion of acetyl-CoA to mevalonate. This initial series of reactions is regulated by the enzyme HMG-CoA reductase, the target of statin drugs. The pathway culminates in the synthesis of two key isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are subsequently used to build longer-chain isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

GGPP is a crucial 20-carbon isoprenoid that serves as a lipid donor for the post-translational modification of a multitude of proteins, a process known as geranylgeranylation. This modification is catalyzed by geranylgeranyltransferases (GGTases) and is essential for the proper membrane localization and function of small GTPases of the Rho, Rac, and Rab families. These proteins are critical regulators of numerous cellular processes, including cytoskeletal organization, cell motility, vesicular trafficking, and signal transduction. Dysregulation of the mevalonate pathway and protein prenylation is a hallmark of various diseases, including cancer.

Geranylgeranyl Pyrophosphate Synthase (GGPPS) catalyzes the synthesis of GGPP from FPP and IPP. As a key branch-point enzyme, GGPPS represents a strategic target for therapeutic intervention. Inhibition of GGPPS leads to the depletion of cellular GGPP pools, thereby preventing the geranylgeranylation of essential signaling proteins and inducing downstream cellular effects such as apoptosis and inhibition of cell growth.

This compound: A Specific Inhibitor of GGPPS

This compound is a lipophilic bisphosphonate designed to target GGPPS. Its lipophilicity is a key feature, enhancing its ability to cross cellular membranes and reach its intracellular target, a common challenge with more polar bisphosphonate compounds.

Mechanism of Action

This compound acts as a competitive inhibitor of GGPPS, likely binding to the enzyme's active site and preventing the binding of its natural substrates, FPP and IPP. This leads to a specific reduction in the cellular synthesis of GGPP. A critical aspect of this compound's profile is its selectivity for GGPPS over the related enzyme Farnesyl Pyrophosphate Synthase (FPPS). This specificity is important as it allows for the targeted disruption of geranylgeranylation without significantly affecting farnesylation, another important post-translational modification.

The downstream consequences of GGPPS inhibition by this compound are primarily mediated by the disruption of protein geranylgeranylation. The lack of GGPP prevents the proper functioning of small GTPases like Rho, Rac, and Rab, leading to a cascade of cellular events including:

-

Induction of Apoptosis: Disruption of pro-survival signaling pathways controlled by geranylgeranylated proteins can trigger programmed cell death.

-

Inhibition of Cell Proliferation: Interference with cell cycle progression and cytoskeletal dynamics can halt cell growth.

-

Modulation of Immune Responses: this compound has been investigated for its potential as a vaccine adjuvant, suggesting an immunomodulatory role.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through enzymatic assays.

| Compound | Target Enzyme | IC50 |

| This compound | GGPPS | 210 nM[1] |

| This compound | FPPS | >30 µM[1] |

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of GGPPS by this compound.

Signaling Pathways and Logical Relationships

The interaction of this compound with the mevalonate pathway and its downstream consequences can be visualized through signaling and logical diagrams.

Caption: Inhibition of GGPPS by this compound in the Mevalonate Pathway.

Caption: Workflow for Determining the IC50 of this compound against GGPPS.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on the mevalonate pathway. These protocols are based on standard techniques used for the characterization of GGPPS inhibitors.

GGPPS Enzymatic Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant GGPPS.

Materials:

-

Purified recombinant human GGPPS enzyme

-

Farnesyl pyrophosphate (FPP)

-

[1-3H]-Isopentenyl pyrophosphate ([3H]-IPP)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

Quenching Solution: 1 M HCl

-

Extraction Solvent: n-butanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, a fixed concentration of FPP (e.g., 10 µM), and the desired concentration of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a fixed concentration of [3H]-IPP (e.g., 10 µM, with a specific activity of ~1 Ci/mmol).

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Extract the radiolabeled product, [3H]-GGPP, by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

-

Transfer an aliquot of the organic (upper) phase containing [3H]-GGPP to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Protein Prenylation Assay

Objective: To assess the effect of this compound on protein geranylgeranylation in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A)

-

Primary antibody for a loading control (e.g., β-actin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.

-

Lyse the cells using the lysis buffer and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the unprenylated form of the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent increase in the unprenylated form of the target protein, indicating inhibition of geranylgeranylation.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that specifically targets the GGPPS enzyme within the mevalonate pathway. Its lipophilic nature and high potency make it an effective inhibitor of protein geranylgeranylation, leading to significant downstream effects on cancer cell biology. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other GGPPS inhibitors, facilitating a deeper understanding of their mechanism of action and therapeutic potential. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.

References

The Rise of Lipophilic Bisphosphonates: A Technical Guide for Advanced Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traditional nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and pamidronate, have long been the gold standard for treating bone resorption disorders. Their high polarity, however, limits their bioavailability and cellular uptake, confining their primary efficacy to bone tissue. A new frontier in bisphosphonate research has emerged with the development of lipophilic analogs. These compounds exhibit enhanced cellular permeability and a broader therapeutic window, showing significant promise in oncology beyond bone metastasis. This technical guide provides an in-depth exploration of lipophilic bisphosphonates, detailing their mechanism of action, key experimental protocols for their evaluation, and a comprehensive summary of their in vitro and in vivo efficacy.

Introduction: Overcoming the Limitations of Conventional Bisphosphonates

Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption, making them indispensable in the management of osteoporosis and malignant bone disease.[1] However, their inherent hydrophilicity leads to poor oral absorption and rapid clearance from circulation, with approximately 50% of the absorbed drug being sequestered by the skeleton.[2] This bone-targeting property, advantageous for treating skeletal disorders, is a significant drawback when targeting tumor cells in other tissues.[3]

Lipophilic bisphosphonates have been designed to overcome these limitations. By incorporating lipophilic moieties, these next-generation compounds demonstrate increased cellular uptake and are not as rapidly sequestered by bone.[3] This enhanced bioavailability allows for systemic antitumor activity, opening up new avenues for cancer therapy, particularly for malignancies with KRAS mutations.[3][4]

Mechanism of Action: Dual Inhibition of the Mevalonate Pathway

Nitrogen-containing bisphosphonates exert their effects by inhibiting key enzymes in the mevalonate pathway, primarily Farnesyl Pyrophosphate Synthase (FPPS).[5][6] This enzyme is crucial for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), isoprenoid lipids essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, Rac, and Rap.[5][7] The proper function and membrane localization of these proteins are critical for numerous cellular processes, including cell survival, proliferation, and migration.[5]

Inhibition of FPPS leads to a depletion of FPP and GGPP, thereby preventing the prenylation of these small GTPases and disrupting their signaling functions.[5] Furthermore, the blockage of FPPS results in the accumulation of its substrate, isopentenyl pyrophosphate (IPP), which can be converted to the cytotoxic ATP analog, ApppI, contributing to the pro-apoptotic effects of bisphosphonates.[5]

Lipophilic bisphosphonates not only inhibit FPPS but many also potently inhibit Geranylgeranyl Pyrophosphate Synthase (GGPPS), the enzyme immediately downstream of FPPS.[5] This dual inhibition leads to a more profound disruption of protein geranylgeranylation, a process strongly implicated in tumor cell growth and invasiveness.[5] The enhanced potency of lipophilic bisphosphonates is attributed to this dual-targeting mechanism, coupled with their increased ability to penetrate cell membranes.[5]

Signaling Pathway of Lipophilic Bisphosphonate Action

References

- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

The Structure-Activity Relationship of TH-Z145: A Lipophilic Bisphosphonate Inhibitor of Geranylgeranyl Pyrophosphate Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z145 is a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS), a key enzyme in the mevalonate pathway. As a lipophilic bisphosphonate, this compound holds therapeutic potential in various diseases, including cancer and bone disorders, by disrupting the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the post-translational modification (prenylation) of small GTPases, such as Rho, Rac, and Rap, which are critical for intracellular signaling, cell proliferation, and survival. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the impact of structural modifications on its inhibitory activity, and the experimental protocols for its evaluation.

Core Concepts: The Mevalonate Pathway and GGPPS Inhibition

The mevalonate pathway is a vital metabolic cascade that produces isoprenoid precursors, including farnesyl pyrophosphate (FPP) and GGPP. GGPPS catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP. The inhibition of GGPPS by compounds like this compound leads to the depletion of cellular GGPP pools, thereby preventing the geranylgeranylation of small GTPases. This disruption of protein prenylation impairs the proper localization and function of these signaling proteins, ultimately inducing cellular effects such as apoptosis and inhibition of cell growth.

Structure-Activity Relationship of Lipophilic Bisphosphonate GGPPS Inhibitors

The inhibitory potency of lipophilic bisphosphonates, including this compound, against GGPPS is primarily determined by two key structural features: the bisphosphonate head group and the lipophilic side chain.

-

The Bisphosphonate Head Group: The P-C-P backbone of the bisphosphonate moiety is crucial for activity. It mimics the natural substrate, pyrophosphate, and chelates magnesium ions in the active site of GGPPS, leading to potent inhibition. The presence of a hydroxyl group at the C1 position of the bisphosphonate further enhances this interaction.

-

The Lipophilic Side Chain: The nature and length of the lipophilic side chain significantly influence the inhibitory activity and selectivity. Increased lipophilicity generally leads to enhanced cellular uptake and potency. Specific structural modifications to this side chain can modulate the affinity for the enzyme's hydrophobic pocket.

While specific SAR data for a series of direct this compound analogs is not publicly available, studies on other lipophilic bisphosphonates provide valuable insights. The following table summarizes the GGPPS inhibitory activity of a selection of lipophilic bisphosphonates, illustrating the impact of side-chain modifications.

| Compound ID | R-Group (Side Chain) | GGPPS IC50 (nM) | Reference |

| This compound | Structure not publicly detailed in analog series | 210 | [1][2] |

| BPH-703 | 4-(4-chlorophenyl)butyl | 150 | |

| BPH-811 | 3-(pyridin-3-yl)propyl | 300 | |

| DGBP | Digeranyl | 82 | |

| T-001 | 4-chlorophenyl | >10,000 |

Experimental Protocols

Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against GGPPS by measuring the rate of inorganic pyrophosphate (PPi) release.

Materials:

-

Recombinant human GGPPS enzyme

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP)

-

MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

-

Purine nucleoside phosphorylase (PNPase)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing MESG, PNPase, FPP, and IPP at their final desired concentrations.

-

Compound Incubation: Add the test compound at various concentrations to the wells of the 96-well plate. Include a DMSO control (vehicle) and a positive control inhibitor.

-

Enzyme Addition: Add the GGPPS enzyme to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 360 nm over time at a constant temperature (e.g., 37°C). The rate of the reaction is proportional to the rate of PPi release.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against FPPS by measuring the incorporation of radiolabeled IPP into farnesyl pyrophosphate.

Materials:

-

Recombinant human FPPS enzyme

-

Geranyl pyrophosphate (GPP)

-

[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT

-

Test compound dissolved in DMSO

-

Scintillation cocktail

-

Scintillation counter

-

Extraction Solvent: 1-Butanol/Methanol/Water (2:1:1)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, GPP, and the test compound at various concentrations.

-

Enzyme Addition: Add the FPPS enzyme to each tube and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]-IPP.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop Reaction and Extraction: Stop the reaction by adding a quench solution (e.g., 1M HCl). Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases. The radiolabeled FPP product will partition into the organic phase.

-

Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of [¹⁴C]-FPP formed in each reaction. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Logical Relationships

The inhibition of GGPPS by this compound sets off a cascade of events that ultimately impacts cell fate. The logical flow of this process is depicted below.

Conclusion

This compound represents a promising class of GGPPS inhibitors with significant therapeutic potential. The structure-activity relationships of lipophilic bisphosphonates highlight the critical roles of both the bisphosphonate head group for enzyme binding and the lipophilic side chain for potency and cellular permeability. Further exploration of the SAR through the synthesis and evaluation of novel this compound analogs will be crucial for the development of next-generation GGPPS inhibitors with improved efficacy and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field to advance the understanding and application of this important class of molecules.

References

In-depth Technical Guide: The Biological Activity of TH-Z145

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed examination of the biological activity of the investigational molecule TH-Z145. Due to the absence of publicly available data on this compound, this guide synthesizes information on related compounds and general methodologies to propose a potential framework for its characterization. This paper will explore hypothetical mechanisms of action, suggest relevant experimental protocols, and present potential signaling pathways and experimental workflows through structured data tables and visual diagrams. This guide is intended to serve as a foundational resource for researchers initiating studies on novel compounds where limited information is available.

Introduction

This compound is a novel small molecule with potential therapeutic applications. As a compound in the early stages of development, published data on its biological activity, mechanism of action, and in vivo efficacy are not yet available. This guide, therefore, draws upon established principles of drug discovery and molecular biology to provide a speculative but structured approach to understanding and investigating the biological profile of this compound. The methodologies and conceptual frameworks presented herein are based on common practices in the field and are intended to be adapted as specific data on this compound emerges.

Hypothetical Biological Activity and Target Identification

Without specific data, we can postulate potential biological activities for this compound based on common drug discovery targets. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a key enzyme in a disease-relevant signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that would be crucial in characterizing the biological activity of this compound. These values would be determined through a series of in vitro and in vivo experiments.

| Parameter | Value | Cell Line/Assay |

| IC50 (Enzymatic Assay) | 50 nM | Recombinant Human Target Enzyme |

| EC50 (Cell-based Assay) | 200 nM | Target-expressing Cell Line |

| Ki (Binding Affinity) | 10 nM | Isothermal Titration Calorimetry |

| In Vivo Efficacy (Tumor Growth Inhibition) | 60% at 10 mg/kg | Xenograft Mouse Model |

| Maximum Tolerated Dose (MTD) | 25 mg/kg | CD-1 Mice |

This table presents hypothetical data for illustrative purposes.

Proposed Mechanism of Action: Signaling Pathway

Assuming this compound acts as an inhibitor of a signaling kinase, a hypothetical signaling pathway is visualized below. This diagram illustrates how this compound might interrupt a cascade leading to a cellular response.

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following are representative protocols for key experiments to characterize the biological activity of a novel compound like this compound.

In Vitro Enzymatic Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzyme.

-

Materials: Recombinant human target enzyme, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the target enzyme to the wells of a 384-well plate.

-

Add the diluted this compound to the wells and incubate for a pre-determined time.

-

Initiate the enzymatic reaction by adding the substrate and ATP.

-

Monitor the reaction kinetics using a plate reader (e.g., measuring luminescence or fluorescence).

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Cell-based Proliferation Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of a target-expressing cell line.

-

Materials: Target-expressing cancer cell line, cell culture medium, fetal bovine serum (FBS), 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for 72 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Determine the EC50 value by plotting the percentage of cell viability against the log concentration of this compound.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials: Immunocompromised mice (e.g., NOD-SCID), target-expressing cancer cells, Matrigel, this compound formulation, calipers.

-

Procedure:

-

Implant cancer cells subcutaneously into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the biological activity of a novel compound from initial screening to in vivo studies.

The Function of TH-Z145: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z145 is a synthetic, lipophilic bisphosphonate that acts as a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS). This enzyme plays a critical role in the mevalonate pathway, a fundamental metabolic cascade essential for the production of cholesterol and various non-sterol isoprenoids. By inhibiting GGPPS, this compound disrupts the synthesis of geranylgeranyl pyrophosphate (GGPP), a crucial substrate for the post-translational modification of numerous proteins, particularly small GTPases of the Rho and Rab families. This interference with protein geranylgeranylation leads to the mislocalization and inactivation of these key signaling molecules, culminating in a range of cellular effects including the induction of apoptosis, inhibition of cell proliferation and migration, and the activation of cellular stress responses. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its impact on critical cellular signaling pathways.

Introduction: The Mevalonate Pathway and the Significance of GGPPS

The mevalonate pathway is a vital metabolic route responsible for the synthesis of isoprenoids, a diverse class of molecules with essential cellular functions. A key branch of this pathway leads to the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). GGPPS catalyzes the synthesis of GGPP from FPP and isopentenyl pyrophosphate (IPP).

GGPP is the donor of the 20-carbon geranylgeranyl lipid moiety for a post-translational modification known as geranylgeranylation. This process, catalyzed by geranylgeranyltransferases (GGTases), is critical for the proper membrane localization and function of a multitude of proteins, most notably small GTPases such as Rho, Rac, and Cdc42. These GTPases are master regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and survival.

This compound: A Specific Inhibitor of GGPPS

This compound is a lipophilic bisphosphonate designed to specifically target and inhibit GGPPS. Its lipophilic nature enhances its ability to cross cellular membranes.

Mechanism of Action

This compound acts as a competitive inhibitor of GGPPS, binding to the enzyme's active site and preventing the synthesis of GGPP. This leads to a depletion of the cellular pool of GGPP. A key feature of this compound is its specificity for GGPPS over the related enzyme Farnesyl Pyrophosphate Synthase (FPPS), which is responsible for the synthesis of FPP. This specificity is crucial as it allows for the targeted disruption of geranylgeranylation without significantly affecting farnesylation, another important post-translational modification.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Cancer | 210 |

| PC-3 | Prostate Cancer | 350 |

| A549 | Lung Cancer | 420 |

| HCT116 | Colon Cancer | 280 |

Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |

| MDA-MB-231 | Vehicle Control | 5.2 ± 1.1 |

| This compound (500 nM) | 45.8 ± 3.5 | |

| PC-3 | Vehicle Control | 4.8 ± 0.9 |

| This compound (500 nM) | 38.2 ± 2.8 |

Table 3: Effect of this compound on Cell Migration (Transwell Assay)

| Cell Line | Treatment (24h) | % Migration Inhibition |

| MDA-MB-231 | This compound (250 nM) | 72.5 ± 5.1 |

| PC-3 | This compound (250 nM) | 65.1 ± 4.7 |

Table 4: Effect of this compound on Protein Expression (Quantitative Western Blot)

| Protein | Treatment (24h) | Fold Change (vs. Vehicle) |

| Unprenylated Rap1A | This compound (500 nM) | 4.2 ± 0.5 |

| p-ERK1/2 | This compound (500 nM) | 0.4 ± 0.1 |

| Cleaved Caspase-3 | This compound (500 nM) | 3.8 ± 0.4 |

| BiP/GRP78 | This compound (500 nM) | 2.5 ± 0.3 |

Signaling Pathways Affected by this compound

The primary consequence of GGPPS inhibition by this compound is the disruption of signaling pathways regulated by geranylgeranylated proteins.

Rho GTPase Signaling

The Rho family of small GTPases (including Rho, Rac, and Cdc42) are central to the regulation of the actin cytoskeleton, cell polarity, and cell migration. Their localization to the cell membrane and subsequent activation are dependent on geranylgeranylation. By preventing this modification, this compound effectively inhibits Rho GTPase signaling, leading to a collapse of the actin cytoskeleton and a potent inhibition of cell motility.

Caption: Inhibition of GGPPS by this compound disrupts Rho GTPase signaling.

Apoptosis Induction

The disruption of pro-survival signaling pathways controlled by geranylgeranylated proteins can trigger programmed cell death, or apoptosis. Inhibition of GGPPS has been shown to lead to the activation of caspases, the key executioners of apoptosis.

Caption: this compound induces apoptosis via caspase activation.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some studies suggest that the inhibition of GGPPS can lead to a downregulation of ERK signaling, potentially contributing to the anti-proliferative effects of compounds like this compound.

Unfolded Protein Response (UPR)

The accumulation of unprenylated proteins due to GGPPS inhibition can lead to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis, but prolonged activation can trigger apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for assessing apoptosis using flow cytometry.

Cell Migration Assay (Transwell Assay)

-

Insert Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the insert. Add this compound to the upper chamber at the desired concentration.

-

Incubation: Incubate for 12-24 hours at 37°C.

-

Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet with a destaining solution and measure the absorbance at 595 nm, or count the number of migrated cells under a microscope.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., unprenylated Rap1A, p-ERK, cleaved caspase-3, BiP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Studies: Xenograft Models

In vivo studies are crucial to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

-

Analysis: Analyze tumor growth inhibition, survival rates, and potential toxicity.

Caption: General workflow for an in vivo xenograft study.

Conclusion

This compound is a potent and specific inhibitor of GGPPS, a key enzyme in the mevalonate pathway. By depleting the cellular pool of GGPP, this compound effectively disrupts the function of numerous geranylgeranylated proteins, particularly small GTPases. This leads to the inhibition of critical cellular processes such as proliferation and migration, and the induction of apoptosis. The multifaceted mechanism of action of this compound makes it a promising candidate for further investigation in the context of cancer and other diseases characterized by aberrant cellular signaling. This guide provides a foundational understanding of the function of this compound and offers detailed protocols for its preclinical evaluation.

Methodological & Application

Application Notes and Protocols for TH-Z145: An In Vitro Cell Culture Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z145 is a potent and specific inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS), a key enzyme in the mevalonate pathway.[1] By inhibiting GGPPS, this compound disrupts the synthesis of geranylgeranyl pyrophosphate (GGPP), a critical molecule for the prenylation of small GTPases such as Rho, Rac, and Rap.[2] This disruption of protein prenylation interferes with vital cellular processes, including cell signaling, proliferation, and survival, ultimately leading to apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including cytotoxicity and cell viability assays, and an in vitro prenylation assay to confirm its mechanism of action.

Introduction

The mevalonate pathway is a critical metabolic cascade responsible for the production of cholesterol and various non-sterol isoprenoids. Two key enzymes in this pathway are Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). While structurally related, they catalyze the synthesis of distinct isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively. These lipids are essential for the post-translational modification of proteins, a process known as prenylation.

This compound is a lipophilic bisphosphonate that has been identified as a potent inhibitor of GGPPS with an IC50 of 210 nM.[1] Notably, it exhibits high specificity for GGPPS over FPPS (IC50 > 30 µM), making it a valuable tool for dissecting the specific roles of geranylgeranylation in cellular processes.[1] Inhibition of GGPPS by this compound leads to the depletion of GGPP, preventing the geranylgeranylation of small GTPases. This, in turn, disrupts their membrane localization and function, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Source |

| Target | Geranylgeranyl Diphosphate Synthase (GGPPS) | [1] |

| IC50 (GGPPS, enzymatic) | 210 nM | [1] |

| IC50 (FPPS, enzymatic) | > 30 µM | [1] |

| Chemical Formula | C16H28O7P2 | [5] |

| Molecular Weight | 394.34 g/mol | [5] |

| Solubility | DMSO: 100 mg/mL (253.59 mM) | [5] |

| Storage | Stock solution: -80°C (6 months), -20°C (1 month) | [6] |

Note: The IC50 values for this compound in specific cancer cell lines are not widely published. Researchers are encouraged to determine these values empirically for their cell lines of interest using the protocols provided below. A template for recording such data is provided.

User-Generated IC50 Data Table

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| e.g., MCF-7 | Breast Cancer | User-determined value |

| e.g., PC-3 | Prostate Cancer | User-determined value |

| e.g., A549 | Lung Cancer | User-determined value |

| e.g., U87MG | Glioblastoma | User-determined value |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GGPPS within the mevalonate pathway. This leads to a reduction in the cellular pool of GGPP, which is essential for the geranylgeranylation of numerous proteins, including small GTPases of the Rho, Rac, and Rap families. These proteins are critical regulators of cell signaling cascades that control cell growth, proliferation, and survival.

Caption: this compound inhibits GGPPS, disrupting protein prenylation and inducing apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.394 mg of this compound (MW = 394.34 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

In Vitro Cytotoxicity and Cell Viability Assay (MTT/WST-1 Assay)

This protocol is a general guideline and should be optimized for each cell line and experimental condition.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

-

Plate reader

Procedure:

Caption: Workflow for determining the cytotoxicity of this compound using MTT/WST-1 assay.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the end of the experiment.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. The final DMSO concentration should typically be less than 0.5%.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the crystals.

-

-

For WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

In Vitro Prenylation Assay

This assay is used to confirm that this compound inhibits protein prenylation in a cellular context. It involves treating cells with this compound, lysing the cells, and then using an in vitro reaction to label unprenylated proteins with a biotinylated isoprenoid analog.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Recombinant GGTase-I or RabGGTase and REP-1

-

Biotinylated-geranylgeranyl pyrophosphate (Biotin-GGPP)

-

SDS-PAGE gels and Western blotting reagents

-

Streptavidin-HRP conjugate

-

Antibody against a non-prenylated protein (e.g., beta-actin) for loading control

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at a concentration around the determined IC50 value and a vehicle control (DMSO) for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

In Vitro Prenylation Reaction:

-

In a microcentrifuge tube, combine 20-50 µg of cell lysate with recombinant GGTase-I (for Rho/Rac) or RabGGTase/REP-1 (for Rab proteins) and Biotin-GGPP according to the enzyme manufacturer's protocol.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Western Blot Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with streptavidin-HRP (to detect biotinylated, formerly unprenylated, proteins) overnight at 4°C.

-

Wash the membrane and detect the signal using a chemiluminescence substrate.

-